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Abstract

Favipiravir, also known by its developmental code T-705 and brand name Avigan®, is a broad-
spectrum antiviral agent effective against a range of RNA viruses. Initially developed for
influenza, its mechanism of action has led to its investigation for other viral infections. This
technical guide provides a comprehensive overview of the core physicochemical properties of
Favipiravir, detailed experimental protocols for their determination, and a visualization of its
mechanism of action. All quantitative data are presented in structured tables for clarity and
ease of comparison.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical
determinants of its biopharmaceutical performance, including absorption, distribution,
metabolism, and excretion (ADME). Key properties of Favipiravir are summarized below.
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Property

Value

Chemical Name

6-fluoro-3-hydroxypyrazine-2-carboxamide

Molecular Formula CsHaFN3O2
Molecular Weight 157.10 g/mol
Appearance White to light yellow powder
Melting Point 187-193 °C
- Slightly soluble in water[1][2]- Sparingly
- soluble in methanol[1]- Soluble in DMSO (30
Solubility

mg/mL)[1]- Soluble in a 50:50 mixture of

acetonitrile and water[3]

Dissociation Constant (pKa)

~5.1[4]

LogP (Octanol/Water)

0.25-0.49

Crystalline Form

Exists in at least two polymorphic forms

(orthorhombic and tetragonal)[5]

Mechanism of Action

Favipiravir is a prodrug that, upon entering the body, is converted into its active form,

favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite functions as a

purine analogue, competitively inhibiting the RNA-dependent RNA polymerase (RdRp)

enzyme, which is essential for the replication of many RNA viruses. The incorporation of

Favipiravir-RTP into the nascent viral RNA strand leads to lethal mutagenesis and chain

termination, thereby halting viral replication.
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Intracellular activation and mechanism of action of Favipiravir.
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Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of Favipiravir
are provided below. These protocols are based on established analytical techniques and
findings from published research.

Solubility Determination (HPLC Method)

This protocol describes the determination of Favipiravir solubility in a given solvent using High-
Performance Liquid Chromatography (HPLC).

Materials and Equipment:

o Favipiravir reference standard

e Solvent of interest (e.qg., water, buffers of different pH)

e HPLC system with a UV detector

» Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 pum particle size)
e Mobile phase: Acetonitrile and 0.1% ortho-phosphoric acid in water (50:50 v/v)[3]
o Volumetric flasks, pipettes, and syringes

e Syringe filters (0.45 um)

e Analytical balance

o Shaker or magnetic stirrer

Procedure:

o Preparation of Standard Solutions:

o Accurately weigh a known amount of Favipiravir reference standard and dissolve it in the
mobile phase to prepare a stock solution of known concentration (e.g., 100 pug/mL).
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o Prepare a series of calibration standards by diluting the stock solution with the mobile
phase to achieve concentrations ranging from 10 to 60 pug/mL.[1]

e Sample Preparation:

[¢]

Add an excess amount of Favipiravir to a known volume of the solvent of interest in a
sealed container.

o Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to reach
equilibrium (typically 24-48 hours).

o After equilibration, allow the suspension to settle.

o Filter an aliquot of the supernatant through a 0.45 um syringe filter to remove undissolved
solid.

o Dilute the filtered solution with the mobile phase to a concentration within the calibration
range.

e HPLC Analysis:

o

Set up the HPLC system with the C18 column and the specified mobile phase.

[¢]

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 323 nm.[1]

o

Inject the calibration standards and the diluted sample solution into the HPLC system.

[e]

Record the peak areas from the chromatograms.
e Data Analysis:

o Construct a calibration curve by plotting the peak area versus the concentration of the
standard solutions.

o Determine the concentration of Favipiravir in the diluted sample solution using the
calibration curve.
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o Calculate the solubility of Favipiravir in the solvent of interest by accounting for the dilution
factor.

Melting Point Determination (Differential Scanning
Calorimetry)

This protocol outlines the determination of the melting point of Favipiravir using Differential
Scanning Calorimetry (DSC).

Materials and Equipment:

Favipiravir powder

DSC instrument

Aluminum DSC pans and lids

Crimper for sealing pans

Inert gas supply (e.g., nitrogen)

Procedure:

e Sample Preparation:
o Accurately weigh 2-5 mg of Favipiravir powder into an aluminum DSC pan.
o Hermetically seal the pan using a crimper.
o Prepare an empty sealed aluminum pan to be used as a reference.

e DSC Analysis:

o Place the sample pan and the reference pan into the DSC cell.

o Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
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o Heat the sample from ambient temperature to a temperature above the expected melting
point (e.g., 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).

o Data Analysis:
o Record the heat flow as a function of temperature.

o The melting point is determined as the onset or peak temperature of the endothermic
event corresponding to the melting of the substance.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of Favipiravir
using potentiometric titration.

Materials and Equipment:

Favipiravir

» Standardized solutions of a strong acid (e.g., 0.1 M HCI) and a strong base (e.g., 0.1 M
NaOH)

e pH meter with a combination electrode

e Burette

o Magnetic stirrer and stir bar

o Beaker

Procedure:

e Sample Preparation:

o Accurately weigh a known amount of Favipiravir and dissolve it in a known volume of
deionized water to prepare a solution of known concentration.

o Titration:
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o Place the Favipiravir solution in a beaker with a magnetic stir bar and immerse the pH
electrode.

o Titrate the solution with the standardized strong base (or acid, depending on the initial pH
of the solution), adding small increments of the titrant.

o Record the pH of the solution after each addition of the titrant, allowing the reading to
stabilize.

o Data Analysis:
o Plot the pH of the solution versus the volume of titrant added.

o The pKa is the pH at which half of the Favipiravir molecules are ionized. This corresponds
to the midpoint of the steepest part of the titration curve.

LogP Determination (Shake-Flask Method)

This protocol details the determination of the octanol-water partition coefficient (LogP) of
Favipiravir using the shake-flask method.

Materials and Equipment:

Favipiravir

e n-Octanol (pre-saturated with water)

o Water (pre-saturated with n-octanol)

o Separatory funnel or centrifuge tubes

e Shaker

e UV-Vis spectrophotometer or HPLC system
e pH meter

Procedure:
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e Preparation of Saturated Solvents:

o Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously.

o Allow the phases to separate completely. The upper phase is water-saturated n-octanol,
and the lower phase is n-octanol-saturated water.

 Partitioning:

[¢]

Dissolve a known amount of Favipiravir in the n-octanol-saturated water to a known
concentration.

o Add an equal volume of the water-saturated n-octanol to the aqueous solution in a
separatory funnel or centrifuge tube.

o Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached
(e.g., 1-2 hours).

o Centrifuge the mixture to ensure complete phase separation.
e Analysis:
o Carefully separate the agueous and organic phases.

o Determine the concentration of Favipiravir in the aqueous phase using a suitable
analytical method (e.g., UV-Vis spectrophotometry or HPLC).

o Data Analysis:

o Calculate the concentration of Favipiravir in the n-octanol phase by subtracting the amount
remaining in the aqueous phase from the initial amount.

o The partition coefficient (P) is the ratio of the concentration of Favipiravir in the n-octanol
phase to its concentration in the aqueous phase.

o LogP is the base-10 logarithm of the partition coefficient.

Crystalline Form Analysis (X-ray Powder Diffraction)
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This protocol describes the analysis of the crystalline form of Favipiravir using X-ray Powder
Diffraction (XRPD).

Materials and Equipment:

e Favipiravir powder

e XRPD instrument with a Cu Ka radiation source
o Sample holder

Procedure:

e Sample Preparation:

o Place a small amount of Favipiravir powder onto the sample holder and gently flatten the
surface to ensure a uniform sample.

o XRPD Analysis:
o Place the sample holder into the XRPD instrument.

o Scan the sample over a defined range of 20 angles (e.g., 5° to 40°) at a specified scan
rate.

o Data Analysis:

o The resulting diffractogram will show peaks at specific 26 angles, which are characteristic
of the crystalline structure of the material.

o The pattern of peaks can be compared to reference patterns to identify the polymorphic
form.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties
of Favipiravir (T-705). The presented data, organized for clarity, and the detailed experimental
protocols offer a valuable resource for researchers, scientists, and professionals involved in the
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development and analysis of this important antiviral drug. The visualization of the mechanism
of action further aids in understanding its biological activity. A thorough understanding and
characterization of these properties are fundamental for formulation development, quality
control, and regulatory submissions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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